An In-depth Technical Guide to the Chemical Properties and Structure of 3-Methylphenylthioethanol
An In-depth Technical Guide to the Chemical Properties and Structure of 3-Methylphenylthioethanol
Abstract: This technical guide provides a comprehensive overview of 3-Methylphenylthioethanol, identified as 2-((3-methylphenyl)thio)ethanol (CAS No. 4030-45-9). The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the molecule's chemical structure, physicochemical properties, synthesis methodologies, reactivity, and spectroscopic signatures. Furthermore, it discusses safety protocols and explores the potential applications of this bifunctional molecule as a versatile building block in medicinal chemistry and materials science.
Introduction and Scope
3-Methylphenylthioethanol, systematically named 2-((3-methylphenyl)thio)ethanol, is an organic compound featuring a trifecta of key functional groups: a meta-substituted tolyl group, a thioether linkage, and a primary alcohol. This unique combination imparts a versatile reactivity profile, making it a molecule of interest for introducing the m-tolylthio moiety into more complex structures. While not as extensively documented as some commodity chemicals, its structural attributes position it as a valuable intermediate in targeted organic synthesis, particularly in the realms of pharmaceutical and specialty chemical development.
This guide aims to consolidate the available technical information and provide expert-driven insights into the causality behind its chemical behavior and potential utility. We will explore its fundamental properties, outline a logical synthetic approach, predict its spectroscopic characteristics for identification and quality control, and discuss necessary safety precautions for its handling.
Chemical Structure and Identification
The definitive structure of 3-Methylphenylthioethanol is 2-((3-methylphenyl)thio)ethanol. The CAS number for this compound is 4030-45-9.
Diagram 1: Chemical Structure of 2-((3-methylphenyl)thio)ethanol
Caption: Structure of 2-((3-methylphenyl)thio)ethanol.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 4030-45-9 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₉H₁₂OS | Santa Cruz Biotechnology[1] |
| Molecular Weight | 168.26 g/mol | Santa Cruz Biotechnology[1] |
| IUPAC Name | 2-((3-methylphenyl)thio)ethanol | |
| Common Synonyms | 3-Methylphenylthioethanol, 2-(m-Tolylthio)ethanol |
Physicochemical Properties
Experimental data for 2-((3-methylphenyl)thio)ethanol is not widely published. The properties in Table 2 are based on data from analogous compounds and predictive models, which are invaluable for experimental design. For instance, the properties of 2-(ethylthio)ethanol (CAS 110-77-0) and 2-(3-Methylphenyl)ethanol (CAS 1875-89-4) provide a reasonable basis for estimation.[2][3]
Table 2: Physicochemical Properties
| Property | Estimated Value / Observation | Rationale / Analogous Compound Data |
| Appearance | Colorless to pale yellow liquid | Typical for aryl thioethers. |
| Boiling Point | > 200 °C at 760 mmHg | Higher than 2-(3-Methylphenyl)ethanol (243 °C) due to the heavier sulfur atom and potential for H-bonding.[2] |
| Density | ~1.0-1.1 g/mL at 25 °C | Similar to related aromatic and thioether compounds. e.g., 2-(ethylthio)ethanol is 1.0166 g/mL.[2] |
| Solubility | Soluble in common organic solvents (e.g., DMSO, ethanol, acetone). Low solubility in water. | The hydrophobic aromatic ring and thioether group dominate over the hydrophilic alcohol group. |
| Refractive Index | ~1.5 - 1.6 | Aromatic compounds typically have a high refractive index. |
Synthesis and Reactivity
Synthetic Pathway
The most logical and field-proven approach for synthesizing 2-((3-methylphenyl)thio)ethanol is via a nucleophilic substitution reaction, a variant of the Williamson ether synthesis tailored for thioethers. This pathway involves the reaction of 3-methylbenzenethiol (m-thiocresol) with a 2-carbon electrophile bearing a hydroxyl group. The primary choice of electrophile is 2-chloroethanol due to its commercial availability and appropriate reactivity.
The causality of this choice is rooted in the high nucleophilicity of the thiolate anion, which is readily formed by deprotonating m-thiocresol with a suitable base. The thiolate then attacks the carbon atom bearing the chlorine in 2-chloroethanol, displacing the chloride ion in a classic SN2 reaction.
Diagram 2: Synthetic Workflow via SN2 Reaction
Caption: General workflow for the synthesis of 2-((3-methylphenyl)thio)ethanol.
Experimental Protocol: Synthesis of 2-((3-methylphenyl)thio)ethanol
This protocol is a representative method based on established chemical principles for thioether synthesis.[4][5]
-
Deprotonation: To a stirred solution of 3-methylbenzenethiol (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base like sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the sodium or potassium m-tolylthiolate salt.
-
Nucleophilic Substitution: Add 2-chloroethanol (1.2 eq) to the reaction mixture. Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane. The purpose of the aqueous workup is to remove inorganic salts and any remaining water-soluble reagents.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or silica gel column chromatography to yield the final product.
Reactivity Profile
The reactivity of 2-((3-methylphenyl)thio)ethanol is governed by its three functional groups:
-
Thioether (-S-): The sulfur atom is susceptible to oxidation. Mild oxidizing agents (e.g., H₂O₂) will convert it to the corresponding sulfoxide, while stronger agents (e.g., m-CPBA) will yield the sulfone. This provides a handle for modulating the electronic and steric properties of the molecule.
-
Primary Alcohol (-OH): The hydroxyl group can undergo standard alcohol reactions. It can be esterified with carboxylic acids or acyl chlorides, converted to an ether, or oxidized to an aldehyde (using PCC or Swern oxidation) or a carboxylic acid (using stronger oxidants like KMnO₄ or Jones reagent).
-
Aromatic Ring: The tolyl group can undergo electrophilic aromatic substitution. The methyl group is an ortho-, para-director and the thioether group is also an ortho-, para-director. Their combined influence will direct incoming electrophiles primarily to the positions ortho and para to the methyl and thioether groups, though steric hindrance will play a significant role.
Spectroscopic Analysis for Structural Elucidation
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | ~7.0-7.3 ppm: Multiplet, 4H (aromatic protons).~3.7 ppm: Triplet, 2H (-CH₂-OH). Protons are deshielded by the adjacent oxygen.[7]~3.1 ppm: Triplet, 2H (-S-CH₂-). Protons are deshielded by the adjacent sulfur.~2.3 ppm: Singlet, 3H (aromatic -CH₃).Variable (broad singlet): 1H (-OH). Position and shape depend on concentration and solvent.[1] |
| ¹³C NMR | ~120-140 ppm: Multiple signals (aromatic carbons).~60 ppm: Signal for -CH₂-OH carbon.~35 ppm: Signal for -S-CH₂- carbon.~21 ppm: Signal for aromatic -CH₃ carbon. |
| IR Spectroscopy | ~3300-3400 cm⁻¹: Strong, broad peak (O-H stretch of the alcohol).[8][10]~3000-3100 cm⁻¹: Medium peaks (aromatic C-H stretch).~2850-2960 cm⁻¹: Medium peaks (aliphatic C-H stretch).~1600 & ~1475 cm⁻¹: Sharp, medium peaks (C=C aromatic ring stretches).~1050-1150 cm⁻¹: Strong peak (C-O stretch of the primary alcohol).[10]~650-750 cm⁻¹: Peak corresponding to C-S stretch (often weak). |
| Mass Spectrometry (EI) | m/z 168: Molecular ion (M⁺).m/z 137: Loss of -CH₂OH (M - 31), a common fragmentation for primary alcohols.[11]m/z 123: Loss of -CH₂CH₂OH (M - 45), due to cleavage of the S-C bond.m/z 105: Toluene fragment after further fragmentation.m/z 91: Tropylium ion, characteristic of toluene-containing compounds. |
Safety and Handling
Based on available Safety Data Sheets (SDS), 3-Methylphenylthioethanol must be handled with appropriate care in a laboratory setting.[6]
-
Hazard Statements:
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[6]
-
P270: Do not eat, drink or smoke when using this product.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.
Applications and Relevance in Research
The utility of 2-((3-methylphenyl)thio)ethanol in drug development and materials science stems from its identity as a bifunctional building block.
-
Medicinal Chemistry: The thiol and thioether moieties are critical functional groups in a number of approved drugs.[12][13] This compound allows for the introduction of the m-tolylthio group, which can serve as a bioisostere for other aromatic systems or provide a specific vector for receptor binding. The terminal hydroxyl group serves as a convenient attachment point for further chemical modification, enabling its incorporation into larger, more complex molecules through ester or ether linkages. This is particularly relevant in structure-activity relationship (SAR) studies where systematic modification of a lead compound is required.[14]
-
Organic Synthesis: As a functionalized thioanisole derivative, it can be used in the synthesis of specialty polymers, ligands for catalysis, or as an intermediate in multi-step synthetic sequences. The ability to selectively react at either the sulfur or oxygen center provides significant synthetic flexibility.
Conclusion
3-Methylphenylthioethanol (2-((3-methylphenyl)thio)ethanol) is a versatile, yet under-documented, chemical intermediate. Its structure, combining an aromatic ring with both a thioether and a primary alcohol, offers a rich landscape for chemical transformations. This guide has provided a framework for its synthesis, predicted its key analytical signatures, summarized critical safety information, and contextualized its potential applications. For the research scientist, this molecule represents a valuable tool for the strategic introduction of the m-tolylthioethyl group in the design and synthesis of novel chemical entities.
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